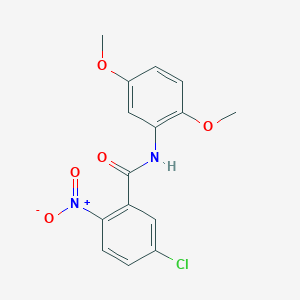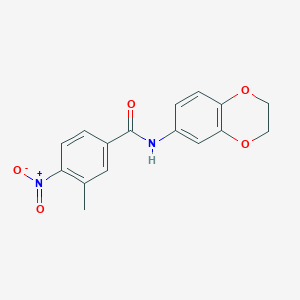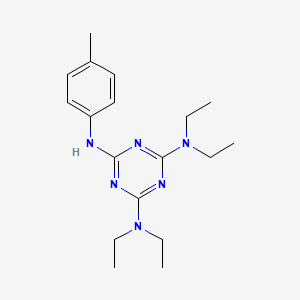
4,6-diethoxy-N-(4-isopropylphenyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-diethoxy-N-(4-isopropylphenyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the triazine family. It is also known as isoproturon and is used as an herbicide to control weeds in various crops. The chemical structure of isoproturon consists of three nitrogen atoms in a triazine ring, which makes it a potent herbicide.
Mécanisme D'action
Isoproturon acts as an inhibitor of photosynthesis in plants. It inhibits the electron transport chain in the chloroplasts, which leads to a decrease in the production of ATP and NADPH. This, in turn, reduces the amount of energy available for the synthesis of carbohydrates and other essential compounds. The result is a reduction in plant growth and ultimately, the death of the plant.
Biochemical and Physiological Effects:
Isoproturon has been shown to have both acute and chronic toxicity in animals. Acute toxicity studies have demonstrated that isoproturon can cause respiratory distress, convulsions, and death in animals. Chronic toxicity studies have shown that isoproturon can cause liver and kidney damage, reproductive toxicity, and developmental toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Isoproturon is a widely used herbicide, and its availability makes it a useful tool in laboratory experiments. It can be used to study the effects of herbicides on plant growth and development, as well as the mechanisms of herbicide resistance in plants. However, the use of isoproturon in laboratory experiments must be carefully controlled to avoid potential environmental impacts.
Orientations Futures
There are several future directions for research on isoproturon. One area of research is the development of more effective and environmentally friendly herbicides. Another area of research is the study of the potential impacts of isoproturon on non-target organisms, such as insects, birds, and mammals. Additionally, there is a need for research on the long-term effects of isoproturon on soil health and ecosystem functioning.
Conclusion:
In conclusion, isoproturon is a widely used herbicide that has been extensively studied in scientific research. Its mechanism of action, biochemical and physiological effects, and potential environmental impacts have been well documented. While isoproturon has many advantages for laboratory experiments, its use must be carefully controlled to avoid potential environmental impacts. Future research on isoproturon should focus on the development of more effective and environmentally friendly herbicides, the study of its impacts on non-target organisms, and the long-term effects on soil health and ecosystem functioning.
Méthodes De Synthèse
The synthesis of isoproturon involves the reaction of 4-isopropylaniline with cyanogen chloride, followed by the reaction of the resulting intermediate with diethylamine and ethanol. The final product is obtained after purification by recrystallization. The chemical structure of isoproturon is shown below:
Applications De Recherche Scientifique
Isoproturon has been widely used as an herbicide in agriculture. It is effective in controlling a variety of weeds in crops such as wheat, barley, and oats. The use of isoproturon has been extensively studied in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential environmental impacts.
Propriétés
IUPAC Name |
4,6-diethoxy-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-21-15-18-14(19-16(20-15)22-6-2)17-13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQDDCIEIZQEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=CC=C(C=C2)C(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-diethoxy-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![2-(2-furyl)-4H-benzo[h]chromen-4-one](/img/structure/B5685878.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)



![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)


![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5685944.png)
